(3R)-3-Hydroxy-5-methoxy-5-oxopentanoate

Description

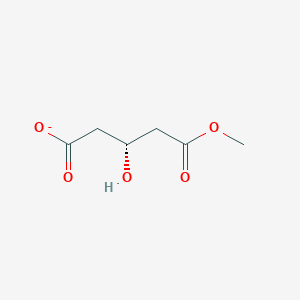

(3R)-3-Hydroxy-5-methoxy-5-oxopentanoate is a chiral carboxylic acid derivative with the molecular formula C₆H₁₀O₅ and an average molecular mass of 162.141 g/mol . Its structure features a 3R-hydroxyl group, a methyl ester at the C5 position, and a keto group at the same carbon (Figure 1). The compound’s stereochemistry is defined by the (3R) configuration, which may influence its biological activity and reactivity in synthetic pathways. It is registered under CAS RN 87118-53-4 and ChemSpider ID 9259326 .

Properties

CAS No. |

87118-53-4 |

|---|---|

Molecular Formula |

C6H9O5- |

Molecular Weight |

161.13 g/mol |

IUPAC Name |

(3R)-3-hydroxy-5-methoxy-5-oxopentanoate |

InChI |

InChI=1S/C6H10O5/c1-11-6(10)3-4(7)2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)/p-1/t4-/m1/s1 |

InChI Key |

JSEKXOGFRKPXOJ-SCSAIBSYSA-M |

Isomeric SMILES |

COC(=O)C[C@@H](CC(=O)[O-])O |

Canonical SMILES |

COC(=O)CC(CC(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy-5-methoxy-5-oxopentanoate typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of a corresponding keto ester using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve biocatalysis, where enzymes are used to catalyze the reaction with high specificity and yield. This method is preferred due to its environmental friendliness and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Hydroxy-5-methoxy-5-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group.

Reduction: The keto group can be reduced to form a secondary alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a diketone, while reduction of the keto group would yield a diol.

Scientific Research Applications

(3R)-3-Hydroxy-5-methoxy-5-oxopentanoate has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and mechanism.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy-5-methoxy-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds with active sites, while the keto group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of (3R)-3-Hydroxy-5-methoxy-5-oxopentanoate and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Differences |

|---|---|---|---|---|

| This compound | C₆H₁₀O₅ | 162.141 | Hydroxy, methoxy, oxo, methyl ester | R-configuration at C3; methyl ester at C5 |

| 5-Hydroxy-3-oxopentanoic acid | C₅H₈O₄ | 132.115 | Hydroxy, oxo, carboxylic acid | Shorter chain; lacks methoxy group |

| Methyl 5-(benzylamino)-3-oxopentanoate | C₁₃H₁₇NO₃ | 235.28 | Oxo, benzylamino, methyl ester | Benzylamino substituent at C5 |

| 5-(3-Methoxyisoxazol-5-yl)-3-oxopentanoate methyl ester | C₁₀H₁₃NO₅ | 227.21 | Methoxyisoxazole, oxo, methyl ester | Isoxazole ring at C5 |

| (3R)-3-(Fluoromethyl)-3-hydroxy-5-diphosphate | C₆H₁₃FO₁₀P₂ | 332.10 | Fluoromethyl, diphosphate, hydroxy, oxo | Fluorine substitution; diphosphate group |

Key Findings from Comparative Studies

5-Hydroxy-3-oxopentanoic Acid

This compound (C₅H₈O₄) shares the 3-oxo and 5-hydroxy groups with the target molecule but lacks the methoxy group and methyl ester. Its shorter carbon chain and free carboxylic acid group result in higher polarity and acidity (pKa ~3.5) compared to the methyl ester derivative . This structural simplicity makes it a precursor in microbial biosynthesis pathways, particularly in polyketide synthesis .

Methyl 5-(Benzylamino)-3-oxopentanoate

The introduction of a benzylamino group at C5 (C₁₃H₁₇NO₃) increases steric bulk and lipophilicity (logP ~1.8), enhancing membrane permeability in pharmacological contexts . This modification is exploited in prodrug design, where the benzylamino group serves as a cleavable linker for targeted drug delivery .

5-(3-Methoxyisoxazol-5-yl)-3-oxopentanoate Methyl Ester

Isoxazole derivatives are commonly used in agrochemicals and antibiotics due to their stability and bioactivity .

Fluorinated Analogues

The fluorinated derivative (3R)-3-(fluoromethyl)-3-hydroxy-5-diphosphate (C₆H₁₃FO₁₀P₂) incorporates a fluoromethyl group and diphosphate moiety, drastically altering its electronic properties and metabolic stability. Fluorine’s electronegativity enhances resistance to enzymatic degradation, making this compound a candidate for antiviral or anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.